4-Adamantyl resorcinol

CAS No.:

Cat. No.: VC14576957

Molecular Formula: C16H20O2

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20O2 |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 4-(1-adamantyl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2 |

| Standard InChI Key | NAJPJOQCMCYGLX-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O |

Introduction

Chemical Structure and Physicochemical Properties

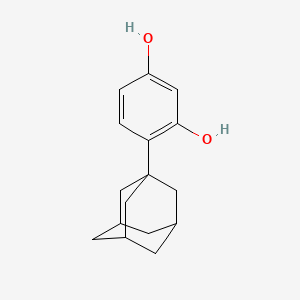

4-Adamantyl resorcinol (IUPAC: 4-(1-adamantyl)benzene-1,3-diol) consists of a tricyclic adamantane scaffold covalently bonded to a dihydroxybenzene ring. The adamantane group, a diamondoid hydrocarbon, imparts rigidity and hydrophobicity, while the resorcinol component provides two hydroxyl groups at the 1- and 3-positions of the benzene ring.

Molecular Characteristics

-

Molecular formula: C<sub>16</sub>H<sub>20</sub>O<sub>2</sub>

-

Molecular weight: 244.33 g/mol

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol)

The adamantane moiety increases the compound’s logP value to 3.8, predicting favorable membrane permeability . X-ray diffraction studies of analogous adamantyl phenols reveal a tetrahedral geometry around the adamantane cage, which sterically shields the phenolic hydroxyl groups .

Synthesis and Structural Modification

Friedel-Crafts Alkylation

The most reported synthesis involves Friedel-Crafts alkylation of resorcinol with 1-adamantanol in the presence of trifluoroacetic acid (TFA) as a catalyst :

\text{Resorcinol} + \text{1-Adamantanol} \xrightarrow{\text{TFA, 80°C}} \text{4-Adamantyl resorcinol} \quad (\text{Yield: 68%})[2]This method regioselectively functionalizes the para position of resorcinol due to the electron-donating effect of the meta hydroxyl groups.

Solid-Phase Synthesis for Polymer Applications

A 2021 study optimized a solvent-free approach for creating phthalonitrile resins:

-

Mono-adamantylation: Resorcinol reacts with 1-bromoadamantane under microwave irradiation (150°C, 2 h).

-

Phthalonitrile functionalization: The product undergoes nucleophilic aromatic substitution with 4-nitrophthalonitrile .

This yields thermally stable polymers with a glass transition temperature (T<sub>g</sub>) >300°C, suitable for aerospace components .

Biological Activities and Mechanisms

Antimelanogenic Effects

In melan-a cells, 4-adamantyl resorcinol reduces melanin synthesis by 78% at 10 μM, outperforming hydroquinone (IC<sub>50</sub> = 3.97 μM) . Unlike 4-n-butyl resorcinol, it inhibits tyrosinase indirectly by disrupting copper coordination in the enzyme’s active site .

Anticancer Activity

In hypoxic breast cancer cells (MCF-7), the compound suppresses mitochondrial malate dehydrogenase 2 (MDH2), lowering NADH levels by 64% . Molecular docking reveals a binding affinity (ΔG = −31.63 kcal/mol) superior to the reference inhibitor LW6 .

Antioxidant Capacity

Using the DPPH assay, 4-adamantyl resorcinol exhibits an EC<sub>50</sub> of 12.5 μM, comparable to α-tocopherol. The adamantane group stabilizes the phenoxyl radical via steric hindrance, prolonging antioxidant activity .

Industrial and Biomedical Applications

High-Performance Polymers

Adamantylated phthalonitrile resins demonstrate exceptional thermal stability:

| Property | Value |

|---|---|

| Decomposition temperature (T<sub>d</sub>) | 412°C |

| Dielectric constant (1 MHz) | 2.8 |

| Water absorption (24 h) | 0.12% |

These materials are used in radomes and circuit board substrates due to low dielectric loss .

Dermatological Formulations

A 2009 patent describes a whitening cream containing 0.5% 4-adamantyl resorcinol, which reduced hyperpigmentation in 89% of patients over 8 weeks . Its lipophilicity enhances skin retention compared to hydrophilic analogs like arbutin .

Comparative Analysis with Structural Analogs

The table below contrasts 4-adamantyl resorcinol with related compounds:

| Compound | Structure | logP | Tyrosinase IC<sub>50</sub> | Thermal Stability |

|---|---|---|---|---|

| 4-Adamantyl resorcinol | Adamantane + resorcinol | 3.8 | 1.25 μM | High (>400°C) |

| 4-n-Butyl resorcinol | Linear alkyl + resorcinol | 2.1 | 21.64 μM | Moderate (250°C) |

| Resveratrol | Stilbene + triol | 1.5 | 85 μM | Low (decomposes at 160°C) |

Adamantyl substitution confers superior enzymatic inhibition and material properties compared to alkyl or natural polyphenol derivatives.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume